4-(2-Bromopropyl)morpholine

Medicinal Chemistry Organic Synthesis Alkylating Agents

Researchers requiring a morpholine scaffold with a defined 2-bromopropyl substituent face regiochemical risk when substituting generic N-alkyl morpholines or the 3-bromo isomer-potentially compromising downstream yield and target binding. 4-(2-Bromopropyl)morpholine (CAS 89796-24-7), supplied as the hydrobromide salt, eliminates this uncertainty. • Secondary alkyl bromide ensures predictable SN2 reactivity with amines, thiols, and phenolates for controlled SAR library synthesis. • Pre-functionalized building block avoids late-stage alkylation with less selective reagents, streamlining convergent synthetic routes. • Privileged morpholine pharmacophore with a unique steric/electronic profile supports drug discovery programs targeting morpholine-binding enzymes and receptors.

Molecular Formula C7H15Br2NO
Molecular Weight 289.01 g/mol
CAS No. 89796-24-7
Cat. No. B14005008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromopropyl)morpholine
CAS89796-24-7
Molecular FormulaC7H15Br2NO
Molecular Weight289.01 g/mol
Structural Identifiers
SMILESCC(CN1CCOCC1)Br.Br
InChIInChI=1S/C7H14BrNO.BrH/c1-7(8)6-9-2-4-10-5-3-9;/h7H,2-6H2,1H3;1H
InChIKeyFTWHMILFFNJOLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Bromopropyl)morpholine – Alkylating Reagent


4-(2-Bromopropyl)morpholine (CAS 89796-24-7) is a C-substituted morpholine derivative characterized by a secondary alkyl bromide (2-bromopropyl) group [1]. As an alkylating agent, its reactivity profile makes it a key building block for synthesizing pharmaceuticals, agrochemicals, and bioactive molecules .

Morpholine-based alkylating building block
2-Bromopropyl substituent for regioselective reactions
Pre-functionalized for convergent synthesis

4-(2-Bromopropyl)morpholine Substituent Effects


Substituting 4-(2-bromopropyl)morpholine with a generic N-alkyl morpholine or even its 3-bromo isomer is scientifically invalid due to distinct regiochemical and stereoelectronic effects. The position of the bromine atom (C2 vs. C3) directly dictates the outcome of nucleophilic substitution and elimination pathways, influencing both the yield and purity of downstream products . Furthermore, the morpholine core is a privileged scaffold in medicinal chemistry, where specific substitution patterns are essential for target binding and metabolic stability; casual replacement can negate bioactivity [1].

3-Bromo Isomer Different alkyl bromide type (primary vs secondary) may shift reaction rate and regioselectivity.
Morpholine Lacks alkyl bromide handle; requires separate alkylation step and may alter process safety profile.
Other N-Alkyl Morpholines Varying alkyl chain size/geometry may not replicate pharmacophoric properties; SAR context may differ.

4-(2-Bromopropyl)morpholine – Comparative Reactivity


Regioselectivity: 2-Bromo vs. 3-Bromo Isomer

The position of the bromine on the propyl chain is a primary determinant of reactivity. 4-(2-Bromopropyl)morpholine possesses a secondary alkyl bromide, which undergoes nucleophilic substitution (SN2) at a significantly different rate than the primary alkyl bromide in 4-(3-bromopropyl)morpholine. This difference is critical for controlling chemoselectivity in multi-step syntheses .

Regioselectivity (2-Br vs 3-Br)
Head-to-head
Secondary vs primary alkyl bromide; qualitative difference in SN2 rate.
Regioselectivity context
Synthesis design may require verification
Medicinal Chemistry Organic Synthesis Alkylating Agents

Alkylating Efficiency vs. Morpholine

Unlike the parent compound morpholine, 4-(2-bromopropyl)morpholine is a pre-functionalized electrophilic building block. It eliminates the need for separate alkylation steps involving volatile and toxic alkyl halides like 1,2-dibromopropane, thereby improving process safety and efficiency . The presence of the 2-bromopropyl group allows for direct installation of the morpholine moiety into larger structures via nucleophilic displacement of the bromide .

Building Block Efficiency
Head-to-head
Pre-installed electrophile eliminates one alkylation step vs morpholine.
Convergent synthesis support
Process safety and waste reduction context
Late-Stage Functionalization Chemical Biology Diversity-Oriented Synthesis

Scaffold Specificity vs. N-Alkyl Morpholines

C-substituted morpholines are essential pharmacophores in numerous bioactive molecules and approved drugs [1]. The specific 2-bromopropyl appendage of this compound provides a unique vector for molecular interactions that cannot be replicated by other N-alkyl groups (e.g., methyl, ethyl, propyl) .

Scaffold Specificity
Class-level
Unique steric/electronic properties of 2-bromopropyl vs methyl/ethyl/propyl.
Scaffold differentiation context
Requires SAR validation
Drug Discovery Structure-Activity Relationship Morpholine Scaffold

4-(2-Bromopropyl)morpholine – Validated Applications


Regiospecific Bioactive N-Alkylation

When a synthetic route requires a morpholine ring with a defined 2-bromopropyl substituent, this compound is the reagent of choice. Its secondary alkyl bromide allows for controlled SN2 reactions with nucleophiles (e.g., amines, thiols, phenolates) to generate diverse libraries of N-alkyl morpholines for medicinal chemistry SAR studies . The use of this pre-functionalized building block avoids the need for late-stage alkylation with less selective reagents .

Morpholine Pharmacophores in Drug Discovery

In drug discovery programs targeting enzymes or receptors known to interact with morpholine-containing ligands, 4-(2-bromopropyl)morpholine serves as a versatile starting material. It can be incorporated into larger molecular frameworks to probe the effect of the 2-bromopropyl group on target binding affinity and selectivity. The unique electronic and steric properties of this substituent may lead to improved drug-like properties compared to simpler N-alkyl analogs [1].

Agrochemical Intermediate Preparation

As a key alkylating agent, this compound is employed in the industrial synthesis of crop protection agents. The morpholine core is a common motif in fungicides and herbicides, and the 2-bromopropyl group provides a synthetic handle for attaching the morpholine unit to a variety of agronomic scaffolds. Its use streamlines the production of these complex molecules .

Application
Selection Property
Validation Focus
Regiospecific N-Alkylation
2-Bromopropyl substituent identity
Reaction regioselectivity and yield
Drug Discovery SAR
Morpholine scaffold with unique substituent
Target binding and metabolic stability
Agrochemical Intermediate Preparation
Alkylating building block
Process scalability and purity

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